molecular formula C₂₉H₂₆F₃NO₁₁ B1142541 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide CAS No. 68168-15-0

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide

Cat. No.: B1142541
CAS No.: 68168-15-0
M. Wt: 621.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is a derivative and impurity of Doxorubicin, an anthracycline antibiotic widely used as an antineoplastic agent. This compound is characterized by its molecular formula C29H26F3NO11 and a molecular weight of 621.51 g/mol . It is primarily used in research settings to study the properties and effects of Doxorubicin and its derivatives.

Preparation Methods

The synthesis of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide involves multiple steps, starting from DoxorubicinThe reaction conditions often involve the use of solvents like DMSO and methanol

Chemical Reactions Analysis

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is primarily used in scientific research to:

Mechanism of Action

The mechanism of action of 9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is similar to that of Doxorubicin. It intercalates into DNA, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and transcription. This leads to the inhibition of DNA synthesis and induces apoptosis in cancer cells . The molecular targets include DNA and topoisomerase II, and the pathways involved are primarily related to DNA damage response and apoptosis.

Comparison with Similar Compounds

9,10-Anhydro-8-desacetyl-8-carboxy Doxorubicin N-Trifluoroacetamide is unique due to its specific structural modifications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetics, toxicity profiles, and clinical applications.

Properties

CAS No.

68168-15-0

Molecular Formula

C₂₉H₂₆F₃NO₁₁

Molecular Weight

621.51

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.